

BI-4732 vs osimertinib in C797S mutant models

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Compound of Interest				
Compound Name:	BI-4732			
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A Comprehensive Comparison of **BI-4732** and Osimertinib in EGFR C797S Mutant Models

For researchers and drug development professionals navigating the challenges of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), the emergence of the C797S mutation presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the fourth-generation EGFR inhibitor, **BI-4732**, and the third-generation inhibitor, osimertinib, with a focus on their performance in preclinical models harboring the C797S mutation.

Introduction to BI-4732 and Osimertinib

Osimertinib, a third-generation EGFR-TKI, has been a standard of care for NSCLC patients with EGFR-sensitizing mutations and the T790M resistance mutation. However, its efficacy is compromised by the subsequent development of the C797S mutation, which prevents the covalent binding of the drug to the EGFR kinase domain.

BI-4732 is a novel, fourth-generation, reversible, and ATP-competitive EGFR inhibitor. It has been designed to be potent against EGFR-activating mutations (such as exon 19 deletions and L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-type EGFR. Notably, **BI-4732** has also demonstrated efficient penetration of the blood-brain barrier, suggesting its potential for treating brain metastases.

Comparative Efficacy in C797S Mutant Models

Preclinical studies have demonstrated the superior efficacy of **BI-4732** in various C797S mutant models where osimertinib's activity is significantly impaired.





In Vitro Potency

The half-maximal inhibitory concentration (IC50) values from cell-based assays highlight the differential potency of **BI-4732** and osimertinib against various EGFR mutations.



Cell Line / EGFR Mutation	BI-4732 IC50 (nM)	Osimertinib IC50 (nM)	Reference
Ba/F3 Engineered Cell Lines			
EGFR del19/T790M/C797S	2.6	635	_
EGFR L858R/T790M/C797S	7.8	588	
EGFR E19del/C797S	6	>1,000	_
EGFR L858R/C797S	213	>1,000	_
EGFR L858R/T790M/C797S (kinase activity)	1	Not specified	_
NSCLC Cell Lines			_
PC-9 (EGFR del19)	9	Not specified	_
PC-9 T790M/C797S	12	>1,000	_
PC9_DC (EGFR E19del/C797S)	25	>1,000	
Patient-Derived Cell Lines			_
YU-1182 (EGFR E19del/C797S)	73	>1,000	
YU-1097 (EGFR E19del/T790M/C797S	3	>1,000	_
YUO-143 (EGFR E19del/T790M/C797S	5	>1,000	



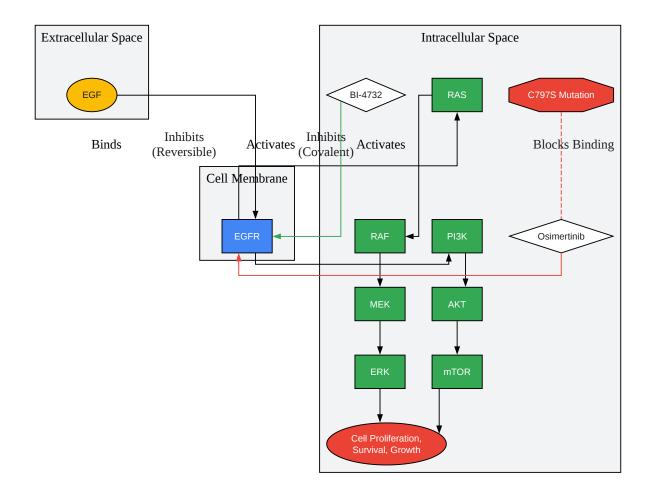
In Vivo Antitumor Activity

In xenograft models using the YU-1097 cell line (harboring EGFR E19del/T790M/C797S), **BI-4732** demonstrated significant and sustained tumor regression. Oral administration of **BI-4732** at doses of 2.5, 5, 10, and 25 mg/kg (twice daily) resulted in tumor growth inhibition (TGI) rates of 143.1%, 154.0%, 174.1%, and 183.2%, respectively. In contrast, osimertinib at 25 mg/kg (once daily) showed minimal effect on tumor growth in the same model.

Signaling Pathway Inhibition

BI-4732 effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including AKT, ERK, and S6K, in C797S mutant cell lines. Immunoblot analyses have shown that **BI-4732** reduces the levels of phosphorylated EGFR and its downstream effectors in a dose-dependent manner, while osimertinib has a limited impact at comparable concentrations in these resistant models.





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Caption: EGFR signaling pathway and points of inhibition by **BI-4732** and osimertinib.

Experimental Protocols Cell Viability Assay



The anti-proliferative activity of **BI-4732** and osimertinib was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Seeding: Cells were seeded at a density of 2 × 10³ cells per well in 96-well plates and incubated overnight for attachment.
- Compound Treatment: The cells were treated with various concentrations of BI-4732 or osimertinib for 72 hours.
- Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.
- Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting cell viability against the logarithm of the inhibitor concentration.

Immunoblotting

The effect of the inhibitors on EGFR signaling pathways was determined by Western blotting.

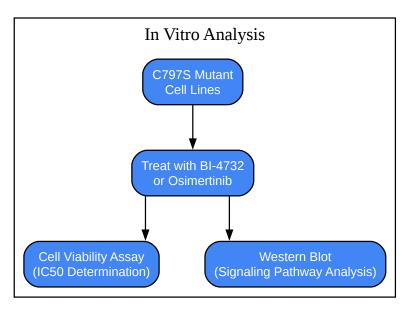
- Cell Lysis: Cells were treated with the indicated doses of **BI-4732** or osimertinib for 6 hours, after which they were lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated EGFR, AKT, ERK, and S6K, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

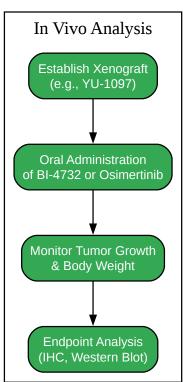


In Vivo Xenograft Model

The in vivo antitumor efficacy was evaluated in a patient-derived xenograft (PDX) model.

- Cell Implantation: YU-1097 cells (5 \times 10⁶ in 100 μ L PBS) were subcutaneously implanted into the flanks of 6-week-old female BALB/c nude mice.
- Tumor Growth and Randomization: When the tumor volume reached approximately 200 mm³, the mice were randomized into treatment groups.
- Drug Administration: BI-4732 was administered orally twice daily, and osimertinib was administered orally once daily at the specified doses.
- Monitoring: Tumor volume and body weight were measured regularly throughout the experimental period.
- Endpoint Analysis: After a defined treatment period, the mice were euthanized, and the tumors were harvested for further analysis, such as immunoblotting or immunohistochemistry for proliferation markers like Ki67.







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